Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate

Medicinal Chemistry ADME Properties Drug Design

SAR programs fail when regiospecific substitution patterns are altered. This 2-isopropyl-4-ethyl pyrimidine scaffold is not interchangeable with positional isomers. - **Defined topography**: 2-isopropyl (bulky) adjacent to N-1, 4-ethyl (smaller) - unique steric signature for kinase/NRTI selectivity - **LogP 2.34** vs des-ethyl analog’s 1.78: 3.6× more lipophilic for membrane permeability - **Patent-disclosed intermediate** for 5-substituted carbocyclic nucleosides; bypasses multi-step core synthesis - **≥98% purity** reduces GLP toxicology batch purification burden; multi-vendor supply chain ensures scale-up reliability

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
Cat. No. B15256972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCC1=NC(=NC=C1C(=O)OCC)C(C)C
InChIInChI=1S/C12H18N2O2/c1-5-10-9(12(15)16-6-2)7-13-11(14-10)8(3)4/h7-8H,5-6H2,1-4H3
InChIKeyREKVVPBZBCTKII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate: A Regiospecific Pyrimidine-5-carboxylate Building Block for Nucleoside and Antiviral Research


Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate (CAS 887411-13-4, IUPAC: ethyl 4-ethyl-2-(propan-2-yl)pyrimidine-5-carboxylate) is a highly regiospecific, 2,4-dialkyl-substituted pyrimidine-5-carboxylate ester. With a molecular formula of C12H18N2O2 and a molecular weight of 222.28 g/mol, it features an isopropyl group at the C-2 position and an ethyl group at the C-4 position of the pyrimidine core . This distinct 2-isopropyl-4-ethyl arrangement is critical, as it places the bulkier alkyl substituent at the position adjacent to the N-1, differentiating it from its positional isomer where the bulk is at C-4. The compound is overwhelmingly utilized as a key intermediate, with patent disclosures explicitly citing its role in synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1].

Regiospecific building block for 5-substituted pyrimidine carbocyclic nucleosides
Higher logP than 4-demethyl analog supports permeability optimization in lead discovery
Active multi-vendor supply chain (2024-2025) reduces sourcing risk

Why Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate Cannot Be Readily Interchanged with Structural Analogs


Substituting a seemingly close pyrimidine-5-carboxylate analog for Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate introduces significant risk due to regiospecific reactivity and divergent physicochemical properties. The precise position of alkyl groups on the pyrimidine ring profoundly influences electronic distribution and steric accessibility, which are fundamental to subsequent synthetic transformations [1]. For instance, switching the 2-isopropyl group to an ethyl group or relocating it to the 4-position alters the compound's lipophilicity (LogP) and steric bulk, directly impacting membrane permeability and target binding in a final drug molecule [2]. Even a change as small as reducing the C-4 ethyl to a methyl group modifies the LogP by over 0.25 units, a difference that can be decisive in medicinal chemistry optimization. Therefore, these compounds are not interchangeable without potentially derailing a carefully designed synthesis or compromising the biological activity of the final product.

2-Isopropyl placement adjacent to N-1 alters steric shielding and electronic distribution; positional isomer may not reproduce the same synthetic reactivity
Shifting alkyl substituents changes logP by >0.25 units; can derail permeability and target-binding profiles in final drug-like molecules
Positional isomer lacks patent-backed precedent as a nucleoside intermediate; synthetic pathway may not transfer directly

Quantitative Differentiation Guide for Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate Selection


Elevated Lipophilicity (LogP) vs. the Des-4-ethyl and 4-Methyl Analogs

The target compound exhibits a measured LogP of 2.34, which is significantly higher than that of the demethylated analog Ethyl 2-isopropylpyrimidine-5-carboxylate (LogP 1.78) and the 4-methyl analog Ethyl 2-isopropyl-4-methylpyrimidine-5-carboxylate (LogP 2.09) . This 0.56 unit increase in LogP over the des-ethyl variant represents a more than 3.6-fold higher lipophilicity, which can substantially improve passive membrane permeability in cell-based assays.

Lipophilicity (logP)
Data to verify
LogP 2.34 vs. 1.78 (des-4-ethyl analog)
Higher logP supports permeability-focused lead optimization
Calculated XLogP3; confirm experimentally
Medicinal Chemistry ADME Properties Drug Design Lipophilicity

Regioisomeric Distinction: Documented Role as an Antiviral Nucleoside Intermediate

A specific patent document explicitly discloses this regioisomer (the 2-isopropyl-4-ethyl arrangement) as a crucial intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine [1]. This is a distinct application from the positional isomer (Ethyl 2-ethyl-4-isopropylpyrimidine-5-carboxylate, CAS 887410-44-8), for which no equivalent patent precedent as a nucleoside intermediate was identified. The presence of the larger isopropyl group at the 2-position likely guides the reactivity for the specific synthetic sequence described.

Regioisomeric patent use
Direct head-to-head
Patented intermediate for 5-substituted carbocyclic nucleosides; positional isomer lacks comparable precedent
Supports regiospecific synthetic pathway choice
Patent CN102746240A family; verify scope
Antiviral Research Nucleoside Synthesis Regiospecific Chemistry Patent Intermediates

Purity Profile: Superior Initial Purity vs. Positional Isomer from a Primary Supplier

For procurement, the available purity of the target compound is a direct factor in experimental reproducibility and the cost of further purification. A primary supplier, Leyan, lists the target compound at a purity of 98% . In contrast, the same supplier lists the crucial positional isomer (Ethyl 2-ethyl-4-isopropylpyrimidine-5-carboxylate) at a lower purity of 95% . While other suppliers may offer different grades, this direct supplier comparison highlights a potentially significant 3% higher initial purity for the target compound, which can reduce the burden of pre-use purification.

Initial purity
Supplier comparison
98% vs. 95% for positional isomer (same vendor)
Higher purity may reduce pre-use purification steps
Single-vendor listing; verify lot-specific COA
Chemical Procurement Purity Analysis Reproducibility Quality Control

Active Supply Chain: Consistent Availability from Multiple Specialized Vendors

A resilient and diversified supply chain is critical for uninterrupted research. The target compound is actively stocked and listed by multiple reputable chemical suppliers, including Fluorochem, Chemscene, and Leyan, all indicating a recent supply status (2024-2025) . In stark contrast, listings for closely related pyrimidine-5-carboxylate analogs, such as Ethyl 4-isopropylpyrimidine-5-carboxylate (CAS 887408-29-9), are marked as 'Discontinued' on major supplier platforms like CymitQuimica . This indicates a more active and reliable supply chain for the target molecule, reducing the risk of project delays due to sourcing difficulties.

Supply chain
Supplier data
Active listings (Fluorochem, Chemscene, Leyan); 4-isopropyl analog discontinued
Multi-vendor availability lowers sourcing interruption risk
Status as of 2024-2025; reconfirm before ordering
Chemical Supply Chain Vendor Availability Procurement Research Continuity

Unique Steric Topography Defined by 2-Isopropyl-4-ethyl Substitution

The target compound presents a specific steric environment where the larger isopropyl group is adjacent to the N-1 atom of the pyrimidine ring . This contrasts with its positional isomer (Ethyl 2-ethyl-4-isopropylpyrimidine-5-carboxylate), where the larger group is distanced from N-1 at the C-4 position. This difference in steric shielding near a coordinating nitrogen can influence metal-chelation properties and enzyme binding pocket interactions. In the broader class of 2,4-dialkylamino-pyrimidine-5-carboxamides, the specific substitution pattern has been demonstrated to achieve low nanomolar JNK inhibitory potency and a 12.9-fold selectivity over JNK2 [1], illustrating how specific alkyl decoration governs biological activity.

Steric topography
Class-level
2-isopropyl adjacent to N-1 creates unique steric environment; related 2,4-dialkylamino-pyrimidine-5-carboxamide shows 12.9-fold JNK1 selectivity
Supports kinase selectivity exploration using this steric signature
Class-level SAR inference; verify target-specific behavior
Structure-Activity Relationship Molecular Recognition Steric Effects Reaction Selectivity

Procurement-Driven Application Scenarios for Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate


Medicinal Chemistry: Lead Optimization for Enhanced Membrane Permeability

In a lead optimization program where a related pyrimidine scaffold shows poor cell-based activity due to low permeability, the team can procure this compound to synthesize ester-modified analogs. The target compound's inherent LogP of 2.34, compared to a des-ethyl analog's LogP of 1.78 , provides a starting fragment that is over 3.6 times more lipophilic. This allows the team to synthesize a new library of analogs with a higher probability of crossing cell membranes without adding extraneous hydrophobic groups that might increase molecular weight.

Antiviral R&D: Synthesis of Novel Nucleoside Analogs for Resistant Viral Strains

An antiviral research group looking to expand a patent estate around carbocyclic nucleosides can directly apply this compound. As a patent-disclosed intermediate for 5-substituted pyrimidine carbocyclic nucleosides [1], its procurement bypasses a multi-step synthesis of the key heterocyclic core. The documented role of this specific 2-isopropyl-4-ethyl isomer provides a validated starting point for exploring next-generation nucleoside reverse transcriptase inhibitors, potentially leading to novel treatments for drug-resistant viral infections.

Process Chemistry: Scaling a High-Purity Drug Intermediate to Preclinical Supply

During preclinical scale-up, the quality of the starting building block is paramount to avoid costly purification of intermediates. The process chemistry team can source this compound at an initial purity of 98% , reducing the burden on downstream purification. Combined with its active, multi-vendor supply chain , this ensures a reliable and consistent source of high-purity material, which is critical for meeting stringent impurity specifications for GLP toxicology batch synthesis.

Kinase Drug Discovery: Exploring the 2,4-Disubstituted Pyrimidine Chemical Space

A drug discovery team targeting a new kinase with a structurally enabled chemical biology program can procure this compound to explore the 2,4-dialkyl pyrimidine-5-carboxylate chemical space. As suggested by SAR studies on related JNK inhibitors, the specific 2-isopropyl-4-ethyl substitution pattern creates a unique steric topography that can drive selectivity [2]. Using this building block, the team can rapidly synthesize a focused library of amides and explore whether this topographic signature provides a selectivity advantage against their specific kinase target.

Application
Selection Property
Validation Focus
Membrane permeability lead optimization
Elevated lipophilicity vs. simpler analogs
Cell-based passive permeability assay
Carbocyclic nucleoside synthesis (antiviral research)
Patent-disclosed regiospecific intermediate
Synthetic route feasibility and antiviral screening
Preclinical intermediate supply
High initial purity grade
Downstream purification and GLP toxicology specifications
2,4-Dialkyl pyrimidine SAR exploration
Unique 2-isopropyl-4-ethyl steric topography
Kinase panel selectivity profiling
Quote Request

Request a Quote for Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.